



Application Notes & Protocols: The Use of Imidaprilat-d3 in Clinical Pharmacokinetic Studies

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Compound of Interest		
Compound Name:	Imidaprilat-d3	
Cat. No.:	B15559924	Get Quote

Introduction

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and chronic heart failure.[1] It is a prodrug that is rapidly converted in the liver to its pharmacologically active metabolite, imidaprilat.[2][3] The accurate quantification of imidaprilat in biological matrices, such as human plasma, is essential for pharmacokinetic (PK) and bioequivalence studies.[2]

The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[4] To ensure the accuracy and precision of LC-MS/MS data, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.[4][5] **Imidaprilat-d3**, a deuterated form of imidaprilat, serves as the ideal internal standard for this purpose. It is chemically and physically identical to the analyte (imidaprilat) but is distinguishable by the mass spectrometer due to its higher mass. [5][6] This allows it to perfectly mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for potential variability and ensuring reliable results.[4]

These application notes provide a comprehensive overview of the principles, protocols, and data handling for the use of **Imidaprilat-d3** as an internal standard in clinical pharmacokinetic studies of imidapril.

Principle of Deuterated Internal Standards

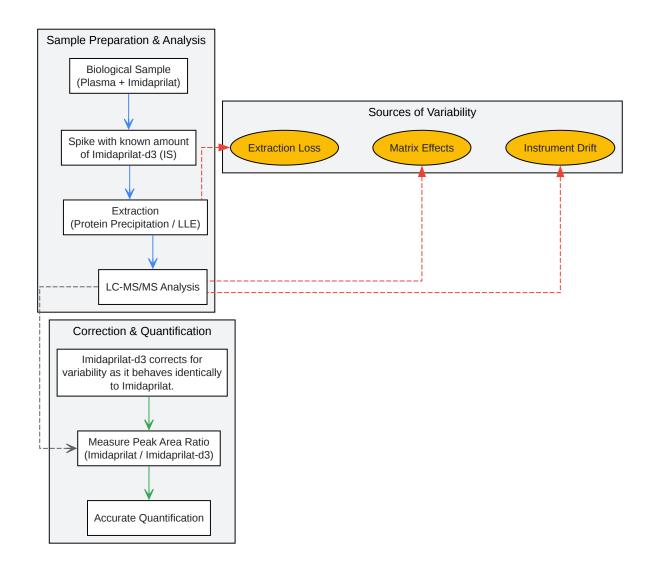


Methodological & Application

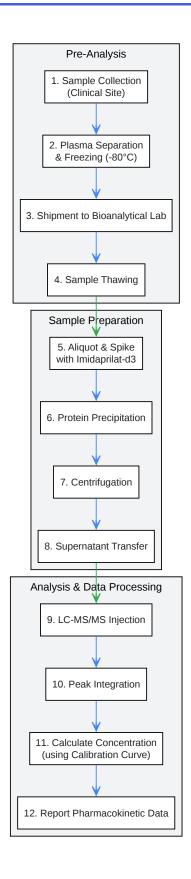
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The core advantage of using **Imidaprilat-d3** is its ability to co-elute with the native imidaprilat during chromatographic separation.[6] By adding a known concentration of **Imidaprilat-d3** to all samples, including calibration standards and quality controls, at the very beginning of the sample preparation process, it experiences the same experimental conditions as the analyte.[4] This includes any loss during extraction, variability in injection volume, and matrix-induced ion suppression or enhancement in the mass spectrometer.[4][5] The instrument measures the peak area ratio of the analyte to the internal standard. Because both are affected proportionally by experimental variations, the ratio remains constant, leading to precise and accurate quantification.[4]













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